molecular formula C13H11N5O3 B413976 2-(benzotriazol-1-ylmethylamino)-4-nitrophenol

2-(benzotriazol-1-ylmethylamino)-4-nitrophenol

Cat. No.: B413976
M. Wt: 285.26g/mol
InChI Key: WSHIYGKRSZUBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzotriazol-1-ylmethylamino)-4-nitrophenol is a complex organic compound that features a benzotriazole moiety linked to a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-ylmethylamino)-4-nitrophenol typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 4-nitrophenol, followed by the addition of 1H-1,2,3-benzotriazole and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-ylmethylamino)-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzotriazol-1-ylmethylamino)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-ylmethylamino)-4-nitrophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The benzotriazole moiety can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26g/mol

IUPAC Name

2-(benzotriazol-1-ylmethylamino)-4-nitrophenol

InChI

InChI=1S/C13H11N5O3/c19-13-6-5-9(18(20)21)7-11(13)14-8-17-12-4-2-1-3-10(12)15-16-17/h1-7,14,19H,8H2

InChI Key

WSHIYGKRSZUBFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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